16-Deacetyl Fusidic Acid Sodium Salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

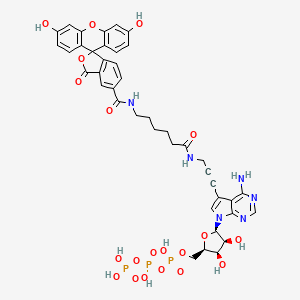

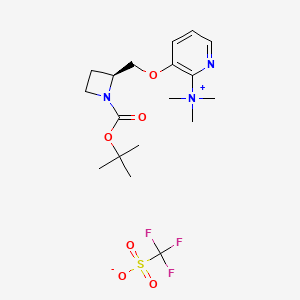

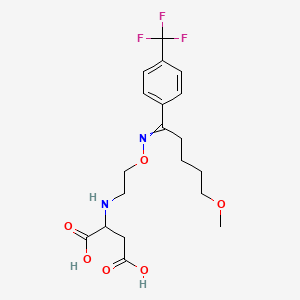

The synthesis and analysis of fusidic acid derivatives, including 16-Deacetyl Fusidic Acid Sodium Salt, involve the removal or modification of specific functional groups to study their impact on antibacterial activity. For instance, structure-activity relationship (SAR) analyses have highlighted the critical role of the C-21 carboxylic acid moiety in fusidic acid's anti-mycobacterial activity, suggesting that modifications at this site, such as deacetylation, can significantly alter the compound's pharmacological properties (Singh et al., 2020).

Molecular Structure Analysis

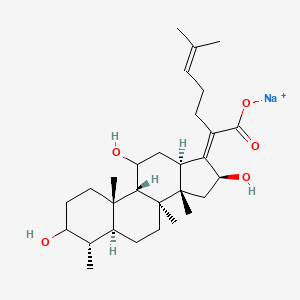

Fusidic acid's molecular structure, including its derivatives, incorporates a cyclopentanoperhydrophenanthrene ring system characteristic of steroids or tetracyclic triterpenes. This structure has been confirmed through various studies, highlighting its importance in the compound's antibacterial efficacy. Modifications such as deacetylation at the 16 position affect the molecule's interaction with bacterial targets (Wynn, 1965).

Chemical Reactions and Properties

The chemical properties of 16-Deacetyl Fusidic Acid Sodium Salt relate to its reactivity and interactions with other compounds. Studies on fusidic acid derivatives have explored their chemical behavior, including reactions that modify the molecule's structure, such as deacetylation, to enhance or alter their antibacterial activity. The ability to undergo specific chemical reactions is crucial for developing new antibiotic agents with improved efficacy and reduced resistance potential (Fujimoto et al., 1996).

Physical Properties Analysis

The physical properties of 16-Deacetyl Fusidic Acid Sodium Salt, such as solubility, stability, and absorption characteristics, are essential for its pharmaceutical formulation and efficacy. For example, studies on the percutaneous absorption of fusidic acid and its derivatives demonstrate their ability to penetrate human skin, which is crucial for topical antibiotic applications (Vickers, 1969).

Chemical Properties Analysis

The chemical properties of 16-Deacetyl Fusidic Acid Sodium Salt, including its interactions with microbial targets and enzyme inhibition capabilities, play a vital role in its antimicrobial activity. The mechanism of action of fusidic acid and its derivatives involves the inhibition of protein synthesis by interfering with elongation factor G, a process that is critical for bacterial growth and replication. Modifications in the chemical structure, such as deacetylation, can influence these interactions and the compound's overall antibacterial efficacy (Pranger & van der Zeijst, 1975).

Aplicaciones Científicas De Investigación

Overview of Fusidic Acid and Its Derivatives

16-Deacetyl fusidic acid sodium salt, a derivative of fusidic acid, inherits the latter's antibacterial properties against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. Fusidic acid, originally derived from the fungus Fusidium coccineum, is a steroid antibiotic devoid of corticosteroid effects, celebrated for its hypoallergenic nature, low toxicity, and minimal bacterial resistance. Its broad application spectrum spans from treating skin infections to more severe conditions such as osteomyelitis, showcasing a commendable safety profile over decades of usage outside the United States (C. Kraus & Barry Burnstead, 2011).

Analytical Methods and Pharmaceutical Quality Control

The critical review by Mariane Machado Curbete and H. R. Salgado (2016) emphasizes fusidic acid's enduring significance in treating serious Gram-positive infections. It also highlights the importance of high-performance liquid chromatography (HPLC) in determining fusidic acid concentrations in biological samples and pharmaceutical formulations, an analytical method pivotal for ensuring drug quality and safety in the pharmaceutical industry (Mariane Machado Curbete & H. R. Salgado, 2016).

Safety And Hazards

Propiedades

IUPAC Name |

sodium;(2Z)-6-methyl-2-[(4S,5S,8S,9S,10S,13R,14S,16S)-3,11,16-trihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]hept-5-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H46O5.Na/c1-16(2)8-7-9-18(26(33)34)24-20-14-22(31)25-27(4)12-11-21(30)17(3)19(27)10-13-28(25,5)29(20,6)15-23(24)32;/h8,17,19-23,25,30-32H,7,9-15H2,1-6H3,(H,33,34);/q;+1/p-1/b24-18-;/t17-,19-,20-,21?,22?,23-,25-,27-,28-,29-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEYUBRGRWBRNNN-GFFQJFARSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)[O-])O)C)O)C.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CCC1O)C)C(C[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCC=C(C)C)\C(=O)[O-])O)C)O)C.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H45NaO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

16-Deacetyl Fusidic Acid Sodium Salt | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-O-[2-(Acetylamino)-3-O-benzoyl-2-deoxy-4,6-O-benzylidene-alpha-D-galactopyranosyl]-N-9-Fmoc-L-serine Phenacyl Ester](/img/structure/B1141059.png)

![1H-indole;1-[(3R,4S,5R,6R)-2,3,4,5-tetrahydroxy-6-(hydroxymethyl)oxan-4-yl]butan-1-one](/img/structure/B1141079.png)